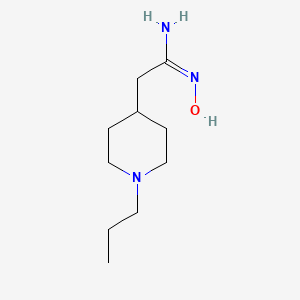
N'-hydroxy-2-(1-propylpiperidin-4-yl)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-2-(1-propylpiperidin-4-yl)ethanimidamide is a chemical compound with the molecular formula C10H21N3O and a molecular weight of 199.298 g/mol. This compound is used in various fields of research and industry due to its unique chemical properties.
Preparation Methods
The synthesis of N’-hydroxy-2-(1-propylpiperidin-4-yl)ethanimidamide involves several steps. The primary synthetic route includes the reaction of 1-propylpiperidine with ethanimidamide under specific conditions to yield the desired product. The reaction conditions typically involve controlled temperature and pressure settings to ensure the proper formation of the compound. Industrial production methods may vary, but they generally follow similar principles with optimized conditions for large-scale synthesis.
Chemical Reactions Analysis
N’-hydroxy-2-(1-propylpiperidin-4-yl)ethanimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield N’-hydroxy-2-(1-propylpiperidin-4-yl)ethanimidamide derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
N’-hydroxy-2-(1-propylpiperidin-4-yl)ethanimidamide has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential effects on cellular processes and molecular pathways. In medicine, it is investigated for its potential therapeutic properties, including its effects on specific molecular targets. In industry, it is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-(1-propylpiperidin-4-yl)ethanimidamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
N’-hydroxy-2-(1-propylpiperidin-4-yl)ethanimidamide can be compared with other similar compounds, such as N’-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide. While both compounds share similar structural features, they differ in their specific chemical properties and biological effects. The unique aspects of N’-hydroxy-2-(1-propylpiperidin-4-yl)ethanimidamide include its specific molecular interactions and the resulting biological effects .
Properties
Molecular Formula |
C10H21N3O |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
N'-hydroxy-2-(1-propylpiperidin-4-yl)ethanimidamide |
InChI |
InChI=1S/C10H21N3O/c1-2-5-13-6-3-9(4-7-13)8-10(11)12-14/h9,14H,2-8H2,1H3,(H2,11,12) |
InChI Key |
TYYJOJLGJFSJMB-UHFFFAOYSA-N |
Isomeric SMILES |
CCCN1CCC(CC1)C/C(=N\O)/N |
Canonical SMILES |
CCCN1CCC(CC1)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















